Stannane, methyltripentyl-
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Overview
Description
Stannane, methyltripentyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, methyltripentyl- is particularly interesting due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, methyltripentyl- can be synthesized through the reaction of tin tetrachloride with methyltripentylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of methyltripentylmagnesium bromide by reacting methyltripentyl bromide with magnesium in dry ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting stannane, methyltripentyl- through distillation or recrystallization.
Industrial Production Methods: Industrial production of stannane, methyltripentyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Stannane, methyltripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the organic groups attached to tin are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, methyltripentyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It has been studied for its potential biological activity, including antibacterial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Mechanism of Action
The mechanism of action of stannane, methyltripentyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with other molecules, facilitating various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed antibacterial activity.
Comparison with Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications but higher toxicity.
Trimethyltin chloride: Used in organic synthesis but has different reactivity due to its structure.
Uniqueness: Stannane, methyltripentyl- is unique due to its specific organic groups attached to the tin atom, which confer distinct chemical and physical properties. Its relatively lower toxicity compared to some other organotin compounds makes it more suitable for certain applications.
Properties
IUPAC Name |
methyl(tripentyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.CH3.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYYWAEENSHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](C)(CCCCC)CCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148414 |
Source
|
Record name | Stannane, methyltripentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108110-01-6 |
Source
|
Record name | Stannane, methyltripentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108110016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, methyltripentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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